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Get Quote

A detailed analysis of the safety profiles of Ivosidenib, Enasidenib, Vorasidenib, and

Olutasidenib, providing researchers, scientists, and drug development professionals with a

comprehensive resource for informed decision-making.

In the rapidly evolving field of targeted cancer therapy, inhibitors of isocitrate dehydrogenase

(IDH) have emerged as a promising class of drugs for various hematologic malignancies and

solid tumors harboring IDH1 or IDH2 mutations. While their efficacy is well-documented, a

thorough understanding of their respective safety profiles is crucial for clinical development and

therapeutic application. This guide offers a cross-study comparison of the adverse event

profiles of four prominent IDH inhibitors: ivosidenib, enasidenib, vorasidenib, and olutasidenib,

supported by experimental data and detailed methodologies.

Comparative Safety Profiles: A Tabular Overview
To facilitate a clear comparison of the safety profiles of these four IDH inhibitors, the following

table summarizes the incidence of key adverse events as reported in their respective clinical

trials. It is important to note that direct cross-trial comparisons should be made with caution due

to potential differences in study populations, disease settings, and methodologies.
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Adverse Event
Ivosidenib
(IDH1)

Enasidenib
(IDH2)

Vorasidenib
(IDH1/2)

Olutasidenib
(IDH1)

Differentiation

Syndrome

18% (Common,

serious)[1]

14% (Potentially

fatal)[2][3]

Not a prominent

reported AE in

glioma trials[4][5]

14% (Led to one

death in a study)

[6]

Hepatotoxicity

Aspartate

aminotransferase

increased

(Common)[1][7]

Elevated bilirubin

(Common)[3][8],

Hepatotoxicity

(Less common

but severe)[2]

Alanine

aminotransferase

increased

(38.9%),

Aspartate

aminotransferase

increased

(28.7%)[5]

Transaminitis

(Common, Grade

3 or higher in

12%)[9], Hepatic

adverse events

(25%)

QTc Prolongation

7% (Common,

serious)[1], Dose

interruption in

14% of

patients[1]

Not a prominent

reported AE

Potential risk,

requires

monitoring[10]

[11]

Low rate

compared to

ivosidenib

Gastrointestinal

Events

Diarrhea,

Nausea,

Vomiting

(Common)

Diarrhea,

Nausea,

Vomiting

(Common)[2][8]

Diarrhea

(24.6%), Nausea

(21.6%)[5]

Nausea (38%),

Constipation

(26%), Diarrhea

(Common)[9]

Hematologic

Events

Anemia,

Leukocytosis

(Common)[1][7]

Anemia,

Thrombocytopeni

a, Neutropenia

(Common in

combination

therapy)

Not a prominent

reported AE in

glioma trials

Anemia (25%),

Thrombocytopeni

a (20%),

Neutropenia

(13%),

Leukocytosis

(25%)

Fatigue
7% (Common,

serious)[1]
Common[2] 32.3%[5] 23%

Other Notable

AEs

Guillain-Barré

syndrome

(Uncommon but

Tumor lysis

syndrome (Less

Headache

(26.9%)[5]

Febrile

neutropenia

(22%), Rash,
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severe),

Arthralgia

(Common)

common but

severe)[2]

Mucositis

(Common)[9]

Experimental Protocols: A Look into Safety Data
Collection
The safety data presented in this guide are derived from rigorous clinical trials. The

methodologies for monitoring and reporting adverse events in these studies generally adhere

to the standards set by regulatory bodies like the U.S. Food and Drug Administration (FDA) and

are guided by the Common Terminology Criteria for Adverse Events (CTCAE).

General Methodology for Adverse Event Monitoring in IDH Inhibitor Trials:

Data Collection: Adverse events are systematically collected at baseline and at regular

intervals throughout the study. This includes patient-reported outcomes, clinical

assessments, and laboratory tests.

Grading: The severity of adverse events is graded using the National Cancer Institute's

CTCAE, which provides a standardized scale from Grade 1 (mild) to Grade 5 (death).

Causality Assessment: Investigators assess the relationship between the study drug and the

occurrence of each adverse event.

Reporting: Serious and unexpected adverse reactions are reported to regulatory authorities

and institutional review boards in an expedited manner.

Specific Trial Methodologies:

Ivosidenib: In the pivotal trials for ivosidenib, safety assessments included regular monitoring

of electrocardiograms (ECGs) for QTc prolongation, liver function tests, and complete blood

counts. Patients were also closely monitored for signs and symptoms of differentiation

syndrome.

Enasidenib (NCT01915498): This Phase 1/2 study assessed the safety and tolerability of

enasidenib in patients with advanced hematologic malignancies with an IDH2 mutation. The
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primary objectives of the Phase 1 portion were to assess safety and determine the

recommended Phase 2 dose. Safety monitoring was a key component of the trial design.[3]

[4][7][12]

Vorasidenib (INDIGO Trial - NCT04164901): This Phase 3 randomized, double-blind,

placebo-controlled study evaluated vorasidenib in patients with grade 2 IDH-mutant glioma.

The safety profile was a key aspect of the evaluation, with systematic collection of adverse

event data.[6][13][14][15][16]

Olutasidenib (NCT02719574): This Phase 1/2 study evaluated the safety and efficacy of

olutasidenib in patients with AML or MDS with an IDH1 mutation. The trial design included

comprehensive safety monitoring to characterize the adverse event profile of this agent.[11]

[17][18][19]

Signaling Pathway and Experimental Workflow
To visualize the mechanism of action of IDH inhibitors and a typical workflow for their clinical

evaluation, the following diagrams are provided.
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Caption: Mechanism of action of IDH inhibitors in cancer cells.
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Caption: Generalized workflow for the clinical development of an IDH inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://clin.larvol.com/trial-detail/NCT04164901
https://clin.larvol.com/trial-detail/NCT04164901
https://www.clinicaltrials.gov/study/NCT02719574
https://pmc.ncbi.nlm.nih.gov/articles/PMC10362540/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10362540/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11985372/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11985372/
https://www.benchchem.com/product/b1193275/docs#navigating-the-safety-landscape-of-idh-inhibitors-a-comparative-guide
https://www.benchchem.com/product/b1193275/docs#navigating-the-safety-landscape-of-idh-inhibitors-a-comparative-guide
https://www.benchchem.com/product/b1193275/docs#navigating-the-safety-landscape-of-idh-inhibitors-a-comparative-guide
https://www.benchchem.com/product/b1193275/docs#navigating-the-safety-landscape-of-idh-inhibitors-a-comparative-guide
https://www.benchchem.com/product/b1193275?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193275?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Contact our Ph.D. Support Team for a compatibility check
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